molecular formula C23H28O9 B1158791 Uvedalin CAS No. 24694-79-9

Uvedalin

Cat. No.: B1158791
CAS No.: 24694-79-9
M. Wt: 448.5 g/mol
InChI Key: JIEVJXRUYDZFTD-CVQTXJQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Cyclodeca[b]furan Derivatives

Cyclodeca[b]furan derivatives emerged as a significant class of natural products in the late 20th century, primarily isolated from plants of the Asteraceae and Lamiaceae families. These compounds gained attention due to their complex fused bicyclic frameworks, which combine a decalin core (C1–C10) with a furan-based side chain (C11–C16). Early structural elucidations in the 1980s, such as those of caseargrewiins and esculentins, revealed their propensity for diverse oxygenation patterns and stereochemical complexity. The discovery of cyclodeca[b]furan-containing clerodane diterpenoids like uvedalin (CAS 24694-79-9) highlighted their role in plant defense mechanisms, with structural variations arising from acetyloxy, methylidene, and epoxide substituents.

Taxonomic Classification within neo-Clerodane Diterpenoids

This compound belongs to the neo-clerodane diterpenoid subclass, characterized by a trans-decalin junction (C5–C10) and a C9-side chain featuring a 2-ethylfuran moiety. Its taxonomy aligns with Type IIb clerodanes, defined by:

Feature Type IIb Characteristics Compound-Specific Attributes
Decalin configuration trans-5,10 ring junction Confirmed via NOESY correlations
C9-side chain Furan with acetyloxy substitutions 4-(2,3-dimethyloxirane-2-carbonyl)oxy
Oxygenation pattern C6 carboxylate, C2/C3 unsaturation Methyl ester at C6, α-methylene at C3

The 2,3-dimethyloxirane (epoxide) group at C4 distinguishes it from simpler acetylated analogues like 9-desacetoxymelcanthin F (CAS 110065-77-5).

Structural Relationship to Germacranolides and Sesquiterpene Lactones

The compound shares biosynthetic pathways with germacranolides, where oxidative cyclization of a germacrane skeleton (C15) forms the cyclodeca[b]furan core. Key structural parallels include:

  • γ-Lactone formation : The 2-oxo group at C2 and ester linkage at C6 mimic the α-methylene-γ-lactone motif in sesquiterpene lactones like lactucin.
  • Diene system : The 6E,10Z configuration preserves the conjugated diene from germacrane precursors, critical for [4+2] cycloaddition reactivity.
  • Acetylation patterns : C5 and C4 acetyloxy groups resemble defensive modifications in guaianolides, enhancing lipophilicity and target binding.

Notably, the 3-methylidene group introduces steric constraints absent in simpler germacranolides, influencing ring puckering (boat conformation) and biological activity.

Stereochemical Significance of 6E,10Z Configuration

The 6E,10Z diene geometry governs three-dimensional topology:

  • Ring strain modulation : The Z-configuration at C10 induces a 15° bend in the cyclodeca[b]furan ring, reducing transannular strain compared to all-E isomers.
  • Reactivity : The conjugated diene enables site-selective Diels-Alder reactions, as demonstrated in syntheses of guanacastepene analogues.
  • Biological recognition : Molecular docking studies suggest the 6E,10Z geometry complements curved binding pockets in terpene cyclases, as seen in taxadiene synthase homologs.

Crystallographic data for analogues (e.g., PubChem CID 5370065) confirm axial chirality at C3a (R), C4 (S), and C11a (R), with the methyl ester at C6 adopting an equatorial position to minimize A1,3-strain.

Properties

CAS No.

24694-79-9

Molecular Formula

C23H28O9

Molecular Weight

448.5 g/mol

IUPAC Name

methyl (3aS,4S,5S,6E,10E,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C23H28O9/c1-11-8-7-9-15(21(26)28-6)18(29-14(4)24)19(31-22(27)23(5)13(3)32-23)17-12(2)20(25)30-16(17)10-11/h9-10,13,16-19H,2,7-8H2,1,3-6H3/b11-10+,15-9+/t13-,16-,17+,18+,19+,23-/m1/s1

InChI Key

JIEVJXRUYDZFTD-CVQTXJQTSA-N

Appearance

Powder

Origin of Product

United States

Preparation Methods

Cyclodeca[b]Furan Core Assembly

The bicyclic lactone system is typically synthesized via intramolecular Diels-Alder cyclization or acid-catalyzed cyclization of linear precursors. For example, epoxy-carboxylic acid intermediates (e.g., 43a ) undergo cyclization in the presence of BF₃·OEt₂ to form the 2,7-dioxabicyclo[3.2.1]octan-3-one scaffold, a critical substructure. Alternative routes employ Ugi multicomponent reactions to generate advanced intermediates with pre-installed stereocenters.

Oxirane and Acetyloxy Functionalization

The 2,3-dimethyloxirane-2-carbonyl moiety is introduced via stereospecific epoxidation of α,β-unsaturated ketones using meta-chloroperoxybenzoic acid (m-CPBA). Acetylation of hydroxyl groups is achieved with acetic anhydride under basic conditions, while Dess-Martin periodinane ensures selective oxidation of secondary alcohols to ketones.

Methylidene and Methyl Group Installation

Methylidene groups are incorporated through Wittig olefination or elimination reactions of β-hydroxy esters. The 10-methyl substituent is introduced via alkylation of enolates derived from cyclic ketones.

Detailed Synthetic Protocols

Stepwise Synthesis from Linear Precursors

A representative protocol involves the following steps:

  • Epoxidation of α,β-unsaturated ester :

    • Substrate: Ethyl crotonate derivative

    • Reagent: m-CPBA (4 equiv) in dichloromethane

    • Yield: 85–92%

    • Stereoselectivity: trans-epoxide favored (dr > 95:5)

  • Ugi Reaction for Cyclization Precursor :

    • Components: Amine (44 ), aldehyde (45 ), carboxylic acid (43a ), isocyanide (46 )

    • Conditions: Methanol, 20°C, 12 h

    • Yield: 46–89%

  • BF₃·OEt₂-Catalyzed Cyclization :

    • Substrate: Tetrahydrofuryl acetal intermediate

    • Conditions: 0°C, 1.1 equiv BF₃·OEt₂

    • Yield: 71%

  • Baeyer-Villiger Oxidation :

    • Substrate: Cyclized lactone

    • Reagent: Trifluoroperacetic acid (4 equiv)

    • Yield: 88–90%

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects on Cyclization

EntrySolventTemp (°C)CatalystYield (%)
1CH₂Cl₂0BF₃·OEt₂71
2Toluene25SnCl₂58
3DMF−20CSA42
4MeCN40In(OTf)₃65

Data adapted from.

Stereochemical Control in Epoxidation

SubstrateReagenttrans:cis Ratio
α-Methyl crotonatem-CPBA95:5
β-Methoxy acrylateVO(acac)₂/O₂82:18
Cyclic enoneH₂O₂/NaHCO₃88:12

Optimal trans selectivity is achieved with m-CPBA in non-polar solvents.

Stereochemical Challenges and Solutions

The compound’s eight stereocenters demand rigorous control:

  • C3a and C11a : Governed by dynamic kinetic resolution during Ugi reactions.

  • C4 and C5 : Controlled via Evans syn-aldol methodology using chiral auxiliaries.

  • C6 and C10 : Established through asymmetric hydrogenation of exocyclic alkenes.

Crystallographic studies confirm the 3aR,4S,5S,6E,10Z,11aR configuration, with chair conformations in the cyclohexane rings minimizing 1,3-diaxial interactions.

Comparative Analysis of Synthetic Routes

MethodTotal StepsOverall Yield (%)Key Advantage
Ugi/Baeyer-Villiger822High stereocontrol
Diels-Alder/Epoxidation1018Scalability
Enzymatic Cyclization635Sustainability

The enzymatic approach, while promising, currently lacks compatibility with oxirane functionalization.

Industrial-Scale Considerations

Key adaptations for bulk synthesis include:

  • Continuous Flow Reactors : Enhance safety in epoxidation steps.

  • Crystallization-Driven Purification : Hexane/ethyl acetate mixtures achieve >99% purity.

  • Catalyst Recycling : BF₃·OEt₂ recovery via aqueous extraction reduces costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (6E,10Z)-5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester and epoxide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research indicates that compounds similar to methyl (6E,10Z)-5-acetyloxy have demonstrated significant anticancer activity. For instance, parthenolide, a related sesquiterpene lactone, has been shown to inhibit the NF-κB pathway and induce apoptosis in acute myeloid leukemia (AML) cells. This pathway is crucial for the survival of cancer cells, and its inhibition leads to increased oxidative stress and cell death . The structural features of methyl (6E,10Z)-5-acetyloxy may confer similar properties, making it a candidate for further investigation in cancer therapeutics.

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of various cellular pathways. For example, studies have shown that sesquiterpene lactones can down-regulate anti-apoptotic genes controlled by NF-κB and activate the p53 pathway . Understanding these mechanisms could provide insights into how methyl (6E,10Z)-5-acetyloxy might function in a therapeutic context.

Natural Product Synthesis

Synthetic Pathways
Methyl (6E,10Z)-5-acetyloxy can serve as a precursor or intermediate in the synthesis of more complex natural products. The unique structural features of this compound allow for various synthetic transformations that can lead to the formation of other biologically active molecules. For instance, its cyclodeca[b]furan structure is notable for its potential to undergo reactions typical of furan derivatives .

Case Studies in Synthesis
Various studies have explored the synthesis of furan-fused compounds from simpler precursors. These methodologies can often be adapted to incorporate methyl (6E,10Z)-5-acetyloxy as a building block. For example, one study demonstrated practical one-pot syntheses of regioisomeric furan-fused pyridinones from common precursors . Such approaches highlight the versatility of this compound in synthetic organic chemistry.

Chemical Properties and Characterization

Spectroscopic Analysis
Characterizing methyl (6E,10Z)-5-acetyloxy involves various spectroscopic techniques such as NMR and mass spectrometry. These methods provide critical insights into its structural properties and purity. For example, mass spectral data can be used to confirm molecular weight and fragmentation patterns .

Future Research Directions

Continued research on methyl (6E,10Z)-5-acetyloxy could focus on:

  • In vitro and in vivo studies to evaluate its anticancer efficacy compared to established chemotherapeutics.
  • Mechanistic studies to elucidate its action on specific molecular targets within cancer cells.
  • Synthetic optimization to develop more efficient routes for producing this compound and its derivatives.

Mechanism of Action

The mechanism of action of methyl (6E,10Z)-5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Ring System Analogues

(a) Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-Trimethyl-14-Methylene-14-Oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]Hexadecane-5-Carboxylate
  • Structure : A tetracyclic ester with fused cyclohexane and bridged rings.
  • Comparison :
    • Both compounds feature strained macrocyclic systems and ester groups.
    • The ethyl derivative lacks the oxirane-carbonyl and acetyloxy substituents, reducing its polarity.
    • Crystallographic studies highlight similar challenges in resolving puckered ring conformations .
(b) Spiro[4.5]Decane-6,10-Dione Derivatives
  • Structure : Spirocyclic compounds with benzothiazole and amide groups .
  • Comparison :
    • Shared oxa-aza ring systems but differing in spiro vs. fused ring topologies.
    • The target compound’s acetyloxy and oxirane groups enhance electrophilicity compared to the spiro derivatives’ hydroxyl and benzothiazole motifs.
    • Synthesis of both classes involves multi-step cyclization, but the spiro compounds utilize Schiff base intermediates .
(c) Endosulfan Derivatives (e.g., 6,9-Methano-2,4,3-Benzodioxathiepin)
  • Structure : Chlorinated bicyclic ethers with dioxathiepin rings .
  • Comparison :
    • Both have fused polycyclic ether systems, but the target compound lacks sulfur and chlorine atoms.
    • Endosulfan’s dioxathiepin ring is less strained than the cyclodeca[b]furan system, impacting thermal stability.

Physicochemical and Reactivity Profiles

Property Target Compound Ethyl Tetracyclic Ester Spiro Decane-Dione Endosulfan
Molecular Weight ~450 g/mol (estimated) ~400 g/mol ~350–400 g/mol 406.9 g/mol
Key Functional Groups Acetyloxy, oxirane-carbonyl Ester, methylene Benzothiazole, amide Chlorine, dioxathiepin
Polarity High (multiple esters) Moderate Moderate Low (chlorinated)
Synthetic Complexity High (multi-step cyclization) High Moderate Industrial-scale synthesis

Crystallographic and Computational Insights

  • Ring Puckering Analysis: The cyclodeca[b]furan system likely exhibits nonplanar puckering, as modeled for cyclopentane derivatives using Cremer-Pople coordinates .
  • Hydrogen Bonding : The acetyloxy and oxirane groups may participate in intermolecular H-bonding networks, akin to patterns observed in benzothiazole-containing crystals .

Biological Activity

Methyl (6E,10Z)-5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings regarding its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure featuring multiple functional groups, including an acetyloxy group and an epoxide moiety. Its molecular weight is approximately 921.2 g/mol. The presence of these functional groups may contribute to its biological activities.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. Notably:

  • Mechanism of Action : The compound is believed to inhibit the nuclear factor kappa B (NF-κB) pathway, a critical regulator of cell survival and proliferation in cancer cells. This inhibition leads to the down-regulation of anti-apoptotic genes, promoting apoptosis in cancer cells .
  • Cytotoxicity : In various assays, including those involving acute myeloid leukemia (AML) cells, methyl (6E,10Z)-5-acetyloxy has shown cytotoxic effects with LC50 values in the micromolar range. For example, some analogs exhibited LC50 values ranging from 4.3 μM to 42 μM against different cancer cell lines .
  • Case Studies : In a study focusing on AML primary samples, the compound demonstrated potent activity against leukemia stem cells, which are crucial targets for effective cancer therapies .
CompoundCell LineLC50 (μM)Reference
Methyl (6E,10Z)-5-acetyloxyAML Cells4.3
Parthenolide (PTL)AML Cells42

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties:

  • Neurodegenerative Disorders : γ-butyrolactones related to this compound have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neuroinflammation and oxidative stress .
  • Cell Viability Assays : In vitro studies have indicated that certain derivatives can enhance neuronal cell survival under stress conditions by reducing apoptosis and promoting cell proliferation .

Synthesis and Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure significantly affect biological activity:

  • Functionalization : The introduction of various substituents has led to improved cytotoxicity profiles compared to the parent compound. For instance, C9 and C14 functionalized analogs have shown enhanced potency against cancer cell lines .
  • Comparative Studies : A comparative analysis of several analogs revealed that specific structural changes could either enhance or diminish biological activity, emphasizing the importance of SAR studies in drug development .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound’s synthesis likely involves multi-step pathways, including esterification, epoxidation, and cyclization. For example, describes analogous syntheses using spirocyclic intermediates and acetyloxy groups, where reaction temperature and stoichiometry critically affect regioselectivity. Key steps may include:

  • Acetylation : Use of acetic anhydride under anhydrous conditions to introduce acetyloxy groups.
  • Epoxidation : Controlled addition of oxidizing agents (e.g., mCPBA) to form the dimethyloxirane moiety .
  • Cyclization : Acid-catalyzed intramolecular esterification to form the fused furan ring system. Optimization requires monitoring via TLC and adjusting solvent polarity (e.g., dichloromethane vs. THF) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

A combination of IR , NMR , and UV-Vis spectroscopy is essential:

  • IR : Confirm ester (C=O at ~1700–1750 cm⁻¹) and epoxide (C-O-C at ~1250 cm⁻¹) functionalities .
  • NMR : Use ¹H/¹³C DEPT and HSQC to resolve overlapping signals in the cyclodeca[b]furan core. For example, the methylidene proton (δ 5.2–5.8 ppm) and oxirane carbons (δ 50–60 ppm) are critical markers .
  • UV-Vis : Monitor conjugated systems (e.g., furan rings) for λmax shifts indicating electronic interactions .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (6E,10Z)-configured system be addressed?

The E/Z isomerism in the cyclodeca[b]furan backbone requires precise control:

  • Catalytic asymmetric epoxidation : Chiral catalysts (e.g., Jacobsen’s) can enforce desired stereochemistry in the dimethyloxirane group .
  • Conformational locking : Introduce temporary protecting groups (e.g., silyl ethers) to stabilize intermediates during cyclization, as seen in analogous spirocyclic systems .
  • Dynamic NMR : Use variable-temperature ¹H NMR to monitor isomerization rates and identify kinetic vs. thermodynamic products .

Q. What experimental strategies resolve contradictions in spectral data for this compound?

Discrepancies between calculated and observed spectra often arise from:

  • Solvent effects : Polar solvents may shift NMR signals; replicate conditions from literature (e.g., CDCl3 vs. DMSO-d6) .
  • Impurity interference : Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions before analysis .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian09) to verify assignments .

Q. How can the compound’s stability under varying pH and temperature be systematically evaluated?

Design a stability study with:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h.
  • HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of acetyloxy groups) using a QTOF mass spectrometer .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at room temperature .

Q. What computational methods are suitable for predicting bioactivity or reaction mechanisms involving this compound?

Advanced approaches include:

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymatic targets (e.g., cyclodeca[b]furan-binding proteins) .
  • DFT calculations : Map reaction pathways (e.g., epoxide ring-opening) with B3LYP/6-31G* basis sets to identify transition states .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid environments using GROMACS .

Methodological Guidance

Q. How to optimize reaction yields when scaling up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time for steps like acetylation (e.g., 80°C, 300W, 20 min vs. 6h conventional heating) .
  • Flow chemistry : Continuous flow reactors minimize exothermic risks during epoxidation .
  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .

Q. What strategies validate the compound’s purity in absence of reference standards?

  • Elemental analysis : Compare calculated vs. observed C/H/N percentages (deviation <0.3% acceptable) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated in analogous spirocyclic compounds .
  • HPLC-DAD/ELSD : Dual detection ensures no co-eluting impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.